molecular formula C18H24N2O2S B2419412 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415525-34-5

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2419412
CAS No.: 2415525-34-5
M. Wt: 332.46
InChI Key: PULLRSQLTOKVMX-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexenyl group, a thiophenyl group, and an oxamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexenyl ethylamine with thiophenyl cyclopropylmethyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiophenyl group, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of cyclohexyl derivatives

    Substitution: Formation of halogenated thiophenyl derivatives

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclohexen-1-yl)ethyl]-N’-(1,2-oxazol-3-yl)oxamide
  • N-[2-(Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c21-16(19-10-6-14-4-2-1-3-5-14)17(22)20-13-18(8-9-18)15-7-11-23-12-15/h4,7,11-12H,1-3,5-6,8-10,13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULLRSQLTOKVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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